3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide
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Overview
Description
3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide is an organic compound with a complex structure that includes a bromophenyl group and an oxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide typically involves multiple steps. One common method includes the esterification of 4-bromobenzoic acid followed by a series of reactions to introduce the oxolan ring and the propanamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce costs, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N-[(3S)-2-oxooxolan-3-yl]propanamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenyl 4-bromobenzoate
- 3-(4-bromophenyl)propionic acid
- (4-bromophenyl)isoxazole-3-carboxylic acid
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C13H14BrNO3 |
---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-(2-oxooxolan-3-yl)propanamide |
InChI |
InChI=1S/C13H14BrNO3/c14-10-4-1-9(2-5-10)3-6-12(16)15-11-7-8-18-13(11)17/h1-2,4-5,11H,3,6-8H2,(H,15,16) |
InChI Key |
SGDZSJUYCLTPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1NC(=O)CCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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